BenchChemオンラインストアへようこそ!

3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one

Pharmacology Natural Products Ephedra Alkaloids

3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one, predominantly studied as its (4S,5R)-diastereomer known as ephedroxane, is a naturally occurring oxazolidinone alkaloid isolated from Ephedra species. Unlike the well-known stimulant ephedrine alkaloids from the same plant, ephedroxane is characterized by a distinct pharmacological profile, exhibiting central nervous system (CNS) inhibitory and anti-inflammatory properties.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 6317-31-3
Cat. No. B3055138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one
CAS6317-31-3
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCC1C(OC(=O)N1C)C2=CC=CC=C2
InChIInChI=1S/C11H13NO2/c1-8-10(14-11(13)12(8)2)9-6-4-3-5-7-9/h3-8,10H,1-2H3
InChIKeyMNYARIILPGRTQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one (CAS 6317-31-3): Pharmacological Differentiation & Selection Guide


3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one, predominantly studied as its (4S,5R)-diastereomer known as ephedroxane, is a naturally occurring oxazolidinone alkaloid isolated from Ephedra species [1]. Unlike the well-known stimulant ephedrine alkaloids from the same plant, ephedroxane is characterized by a distinct pharmacological profile, exhibiting central nervous system (CNS) inhibitory and anti-inflammatory properties [2]. This compound belongs to the oxazolidinone class, a five-membered heterocycle, but its specific stereochemistry and N-methyl substitution pattern differentiate it from synthetic oxazolidinone chiral auxiliaries and antibacterial agents.

Why Generic Ephedra Alkaloids Cannot Substitute for 3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one


Substitution of 3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one (ephedroxane) with its in-class relatives, such as ephedrine or its diastereomer pseudoephedroxane, is not pharmacologically equivalent. The presence of an N-methyl group and a specific (4S,5R)-configuration yields a fundamentally different pharmacodynamic profile. While ephedrine acts as a CNS stimulant, ephedroxane induces CNS inhibition with quantifiable differences in hypnotic potentiation [1]. Similarly, while diastereomers share a chemical formula, ephedroxane exerts more intense pharmacological effects than pseudoephedroxane, making their interchange without quantitative adjustment invalid for research or therapeutic development [1].

3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one (Ephedroxane) Quantitative Differentiation Evidence


Diastereomeric Superiority: Ephedroxane vs. Pseudoephedroxane in General Pharmacological Potency

In a comprehensive pharmacological study, ephedroxane (EX) demonstrated generally more intense effects compared to its diastereomer, pseudoephedroxane (PEX), across multiple in vivo and ex vivo models [1]. This qualitative and quantitative difference in potency is critical for researchers selecting the most active natural oxazolidinone for mechanism-of-action studies.

Pharmacology Natural Products Ephedra Alkaloids

CNS Effect Differentiation: Ephedroxane's Unique Inhibitory Profile Over Stimulant Ephedrine

Ephedroxane (EX) uniquely potentiates hexobarbital-induced hypnosis, a classic metric of CNS depression, a property not shared by the stimulant ephedrine (EP). At a dose of 200 mg/kg, EX increased sleep duration by approximately 3.3 times in mice, while ephedrine showed intense stimulatory activities in parallel assays [1]. This demonstrates a complete pharmacological switch from CNS activation to CNS inhibition.

Neuropharmacology CNS Depression Alkaloid Comparison

Cardiac Action Contradiction: Ephedroxane's Direct Myocardial Inhibition vs. Ephedrine's Potentiation

In isolated guinea pig ventricular papillary muscles, ephedroxane (EX) directly inhibits myocardial contraction, showing an IC50 of 3.16 × 10⁻⁶ mol/L [1]. This stands in stark contrast to the reference compound isoprenaline (ISO, pD2 = 7.26) and the related alkaloid norpseudoephedrine (NPEP, pD2 = 5.78), which both enhance contraction in a concentration-dependent manner. This data provides a direct quantitative measure of EX's divergent cardiac activity.

Cardiovascular Pharmacology In Vitro Assays Mechanism of Action

Best-Fit Research and Application Scenarios for 3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one


Pharmacological Research on CNS Depression and Sedation Mechanisms

Given its demonstrated ability to significantly potentiate hexobarbital-induced hypnosis by approximately 3.3 times at 200 mg/kg [1], 3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one is uniquely suited as a lead compound or tool molecule for investigating central nervous system inhibitory pathways. Its mechanism is distinct from the stimulatory actions of other Ephedra alkaloids, making it a specific reagent for studying the structure-activity relationship (SAR) governing the CNS effects of oxazolidinones.

Cardiovascular Studies on Negative Inotropic Agents

The compound's ability to inhibit cardiac muscle contraction with an IC50 of 3.16 × 10⁻⁶ mol/L in isolated guinea pig ventricular papillary muscle [1] makes it a critical reference standard for laboratories studying negative inotropism. It can serve as a template for developing new therapeutic agents targeting conditions where myocardial contractility needs to be managed, with a well-defined in vitro benchmark for potency.

Development of Diastereomerically Pure Natural Product Standards

The established superior general pharmacological intensity of ephedroxane over its diastereomer pseudoephedroxane [2] necessitates the procurement of the (4S,5R)-form with high enantiomeric purity as an analytical reference standard. This is critical for quality control (QC) in phytopharmaceutical development, bioassay-guided fractionation of Ephedra extracts, and ensuring reproducibility in preclinical pharmacological research.

Anti-inflammatory Drug Discovery and Arachidonic Acid Pathway Research

As an alkaloid that directly inhibits prostaglandin E2 (PGE2) biosynthesis and suppresses carrageenin-induced edema [3], 3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one is a valuable starting point for developing non-steroidal anti-inflammatory drug (NSAID) candidates with a unique scaffold. Its demonstrated activity in the early exudative stage of inflammation provides a specific therapeutic window for further optimization.

Quote Request

Request a Quote for 3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.